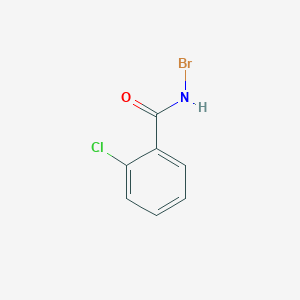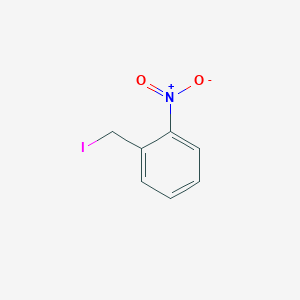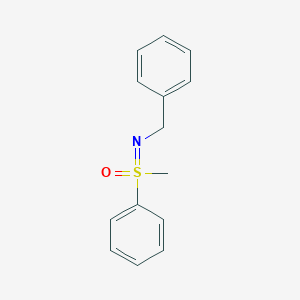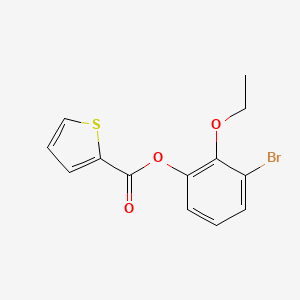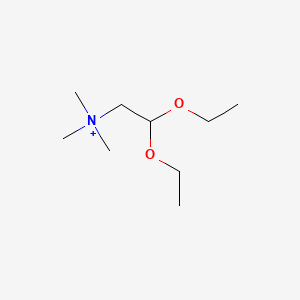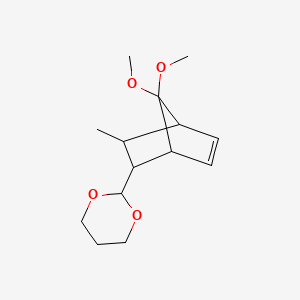
5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal is an organic compound with a complex structure that includes a dioxane ring, a norbornene moiety, and a dimethyl acetal group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Norbornene Moiety: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as methyl acrylate.
Introduction of the Dioxane Ring: The dioxane ring can be introduced via a cyclization reaction involving a diol and an aldehyde or ketone.
Formation of the Dimethyl Acetal Group: This step involves the protection of a carbonyl group as a dimethyl acetal, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used in the study of enzyme-catalyzed reactions and as a probe for understanding biological pathways.
Medicinal Chemistry:
Wirkmechanismus
The mechanism of action of 5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The dioxane ring and norbornene moiety can provide specific binding interactions, while the dimethyl acetal group can act as a protecting group or a reactive site for further modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one: Lacks the dimethyl acetal group, which may affect its reactivity and applications.
6-Methyl-2-norbornen-7-one dimethyl acetal:
Uniqueness
5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal is unique due to the combination of the dioxane ring, norbornene moiety, and dimethyl acetal group. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in organic synthesis, materials science, and biological studies.
Eigenschaften
CAS-Nummer |
32154-96-4 |
|---|---|
Molekularformel |
C14H22O4 |
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
2-(7,7-dimethoxy-3-methyl-2-bicyclo[2.2.1]hept-5-enyl)-1,3-dioxane |
InChI |
InChI=1S/C14H22O4/c1-9-10-5-6-11(14(10,15-2)16-3)12(9)13-17-7-4-8-18-13/h5-6,9-13H,4,7-8H2,1-3H3 |
InChI-Schlüssel |
NVDBJRBZEDSRSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2C=CC(C1C3OCCCO3)C2(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



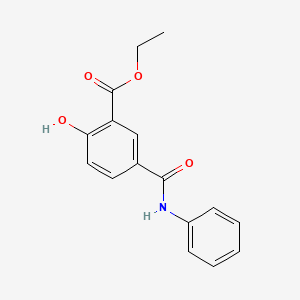
![(6E)-6-(Ethylimino)-4-methyl-3-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one](/img/structure/B14680753.png)
![N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide](/img/structure/B14680758.png)
![Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)-](/img/structure/B14680771.png)

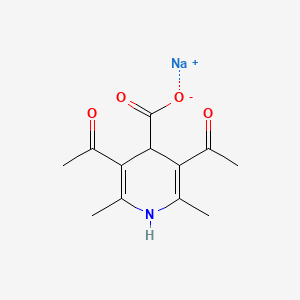

![8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole](/img/structure/B14680795.png)
